Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate
CAS No.:
Cat. No.: VC18633829
Molecular Formula: C26H23NO6
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
![Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate -](/images/structure/VC18633829.png)
Specification
Molecular Formula | C26H23NO6 |
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Molecular Weight | 445.5 g/mol |
IUPAC Name | methyl (2S)-3-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Standard InChI | InChI=1S/C26H23NO6/c1-30-25(28)22(12-16-10-11-23-24(13-16)33-15-32-23)27-26(29)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22H,12,14-15H2,1H3,(H,27,29)/t22-/m0/s1 |
Standard InChI Key | ULFJQVGVPDVPTH-QFIPXVFZSA-N |
Isomeric SMILES | COC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES | COC(=O)C(CC1=CC2=C(C=C1)OCO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The IUPAC name, methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,dioxol-5-yl)propanoate, delineates its structure with precision . The molecule comprises three distinct regions:
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Fmoc Group: The 9-fluorenylmethoxycarbonyl moiety at the N-terminus provides UV-sensitive protection for the amine, enabling selective deprotection under basic conditions.
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Central Amino Acid Backbone: The (S)-configured α-carbon is esterified to a methyl group, enhancing solubility in organic solvents during solid-phase peptide synthesis (SPPS).
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Benzo[d] dioxol-5-yl Side Chain: This substituent, derived from piperonyl (3,4-methylenedioxybenzyl), introduces aromaticity and potential hydrogen-bonding interactions .
The SMILES notation COC(=O)[C@H](CC1=C\C=C2\OCO\C2=C\1)NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C21
codifies the stereochemistry and connectivity, highlighting the fused bicyclic fluorenyl system and the methylenedioxy ring .
Table 1: Key Identifiers and Physicochemical Properties
Synthesis and Manufacturing
Critical Reaction Parameters
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Solvent Systems: Dichloromethane (DCM) and dimethylformamide (DMF) are likely employed for their compatibility with Fmoc chemistry .
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Temperature Control: Reactions are conducted at 0–25°C to prevent epimerization at the chiral center.
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Purification: Column chromatography using ethyl acetate/hexane gradients or preparative HPLC ensures ≥95% purity .
Physicochemical and Spectroscopic Profile
Solubility and Stability
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Solubility: The methyl ester enhances lipophilicity, rendering the compound soluble in DCM, DMF, and THF, but poorly soluble in water .
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Stability: The Fmoc group is stable under acidic conditions but cleaved by piperidine or DBU (1,8-diazabicycloundec-7-ene) in DMF, a trait leveraged in SPPS .
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include at ~1720 cm (ester and carbamate) and at ~3350 cm.
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NMR (DMSO-d):
Applications in Chemical Research
Peptide Synthesis
As an Fmoc-protected amino acid ester, this compound is integral to SPPS:
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Chain Elongation: Incorporated at desired positions via coupling agents like HBTU or PyBOP.
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Orthogonal Deprotection: The Fmoc group is removed with 20% piperidine/DMF, leaving other protecting groups (e.g., Boc, Trt) intact .
Medicinal Chemistry
The piperonyl group may enhance bioavailability by modulating lipophilicity and engaging in interactions with target proteins. Analogous structures are explored in kinase inhibitors and GPCR modulators .
Future Directions and Research Opportunities
Expanding Synthetic Utility
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Unnatural Peptide Design: Incorporate this residue into antimicrobial peptides (AMPs) to exploit the piperonyl group’s membrane-interaction potential.
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Bioconjugation: Utilize the methyl ester as a handle for post-synthetic modifications, such as hydrazide ligation.
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